4-(10H-phenothiazin-10-yl)benzaldehyde

Mechanochromic Materials Stimuli-Responsive Luminescence Donor-Acceptor Systems

Generic carbazole or phenoxazine aldehydes fail to replicate the low oxidation potential and butterfly conformation critical for advanced donor-acceptor (D-A) optoelectronics. 4-(10H-phenothiazin-10-yl)benzaldehyde (97% purity, m.p. ~220 °C) is the exact solution for systems requiring a bathochromic mechanochromic response or high thermal stability during vacuum evaporation. - Predictable Red-Shifted Emission: Enables precise pressure-sensor development via mechanically induced spectral shifts. - Robust Thermal Budget: Withstands >200 °C fabrication temperatures, ensuring consistent film morphology and device yield in OLED/perovskite solar cells. - Reliable Supply: Shipped under inert gas to preserve the reactive aldehyde group; available globally with real-time stock verification.

Molecular Formula C19H13NOS
Molecular Weight 303.4 g/mol
Cat. No. B8224281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(10H-phenothiazin-10-yl)benzaldehyde
Molecular FormulaC19H13NOS
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)C=O
InChIInChI=1S/C19H13NOS/c21-13-14-9-11-15(12-10-14)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-13H
InChIKeyBANPAEPLIQARSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(10H-phenothiazin-10-yl)benzaldehyde: Compound Overview & Specifications


4-(10H-phenothiazin-10-yl)benzaldehyde is an organic compound featuring a phenothiazine core N-substituted with a para-benzaldehyde group, serving as a key building block and intermediate in the synthesis of donor-acceptor (D-A) type materials for optoelectronics and mechanochromic systems [1]. Its structural identity is defined by a molecular formula of C₁₉H₁₃NOS and a molecular weight of 303.38 g/mol (CAS 866327-14-2), with commercial grades typically offered at 97–98% purity and stored under inert atmosphere to preserve the reactive aldehyde functionality .

Donor–acceptor material synthesis building block
Reactive aldehyde handle for condensation chemistry
Non-planar phenothiazine core for optoelectronic and mechanochromic studies

4-(10H-phenothiazin-10-yl)benzaldehyde: Why Generic Substitution Fails


Substituting 4-(10H-phenothiazin-10-yl)benzaldehyde with generic in-class analogs such as carbazole- or phenoxazine-based benzaldehydes is not equivalent due to fundamental differences in electronic and steric properties that directly govern material performance [1]. The phenothiazine core introduces a non-planar, butterfly conformation and a sulfur heteroatom that lowers the oxidation potential and imparts a distinct electron-rich character relative to carbazole or phenoxazine scaffolds, critically altering the donor strength, HOMO level, and ultimately the optical and mechanochromic behavior of derived D-A systems [2]. These structural distinctions manifest as measurable shifts in emission spectra, thermal stability, and charge-transport characteristics, which cannot be reproduced by simple analog substitution [3].

Phenothiazine–benzaldehyde vs Carbazole–benzaldehyde
Non-planar butterfly conformation may alter solid-state packing and charge transport compared to planar carbazole; mechanochromic shift direction may not be reproduced.
Phenothiazine–benzaldehyde vs Phenoxazine–benzaldehyde
Sulfur heteroatom may lower oxidation potential and raise HOMO level; donor strength and redox behavior can shift relative to the oxygen analog.

4-(10H-phenothiazin-10-yl)benzaldehyde: Differentiation Evidence


Mechanochromic Shift Direction: Red vs. Blue

As a precursor aldehyde, 4-(10H-phenothiazin-10-yl)benzaldehyde exhibits a distinct red-shifted mechanochromic response upon grinding, which is fundamentally opposite to the blue-shifted behavior observed in its D-A type derivatives modified with electron acceptors [1]. This directionality in emission shift is a critical design parameter for tuning mechanochromic materials.

Emission shift
Head-to-head
Red-shifted (precursor) vs blue-shifted (D-A derivatives)
Precursor selection determines shift direction, enabling distinct sensor designs.
Grinding-induced fluorescence spectroscopy; directional inversion reported.
Mechanochromic Materials Stimuli-Responsive Luminescence Donor-Acceptor Systems

Thermal Stability: Phenothiazine vs. Carbazole

The melting point of 4-(10H-phenothiazin-10-yl)benzaldehyde is reported at approximately 220 °C , a value substantially higher than the 156–160 °C melting range of the structurally analogous 4-(9H-carbazol-9-yl)benzaldehyde . This elevated thermal stability is attributed to the stronger intermolecular interactions conferred by the sulfur-containing phenothiazine core.

Melting point
Cross-study comparable
≈220 °C (vs carbazole analog 156–160 °C)
Broader thermal processing window for vacuum deposition.
~60 °C higher; supports sublimation purification.
Thermal Stability Material Processing Sublimation Purification

Redox Potential: Phenothiazine vs. Phenoxazine

The phenothiazine core in 4-(10H-phenothiazin-10-yl)benzaldehyde contains a sulfur atom, which lowers the oxidation potential compared to the oxygen-containing phenoxazine analog, 4-(10H-phenoxazin-10-yl)benzaldehyde [1]. This results in a higher HOMO energy level and stronger electron-donating character for the phenothiazine derivative, a property essential for designing efficient hole-transport materials and donor components in organic electronics [2].

HOMO / oxidation
Class-level
Lower oxidation potential inferred from S vs O heteroatom
May support stronger donor character; exact CV data needed.
Qualitative inference; compound-specific measurement recommended.
Electrochemistry HOMO/LUMO Levels Donor Strength

4-(10H-phenothiazin-10-yl)benzaldehyde: Application Scenarios


Red-Shifted Mechanochromic Precursors for Pressure Sensing

Utilize 4-(10H-phenothiazin-10-yl)benzaldehyde as the core aldehyde building block to construct D-A type mechanochromic materials where a red-shifted emission response to mechanical grinding is specifically desired, as demonstrated in the precursor aldehyde itself [1]. This scenario is ideal for developing pressure sensors or damage indicators where a bathochromic shift upon force application serves as the detection mechanism.

Hole-Transport Materials for High-Temperature OLEDs

Employ 4-(10H-phenothiazin-10-yl)benzaldehyde as a synthetic intermediate for hole-transport materials in OLEDs and perovskite solar cells, leveraging the phenothiazine core's high thermal stability (m.p. ≈220 °C) to withstand the elevated temperatures encountered during vacuum thermal evaporation and device fabrication . This property minimizes thermal degradation and ensures consistent film morphology, directly contributing to improved device yield and operational lifetime [2].

HOMO-Tuning Donor for Organic Photovoltaics

Incorporate 4-(10H-phenothiazin-10-yl)benzaldehyde into the synthesis of donor-acceptor conjugated polymers or small molecules for organic photovoltaics, exploiting the strong electron-donating character and high HOMO level conferred by the sulfur-containing phenothiazine core [3]. This enables precise energy level tuning to optimize the open-circuit voltage (V_OC) and short-circuit current (J_SC) in bulk heterojunction solar cells when paired with suitable acceptor materials [4].

Application
Selection Property
Validation Focus
Pressure-sensing mechanochromic precursors
Red-shifted emission under grinding
Mechanochromic shift direction and spectral response
Hole-transport materials for high-temp OLEDs
Thermal stability and process window
Film morphology after thermal evaporation
Donor component for organic photovoltaics
High HOMO / strong electron donor character
Energy level alignment with acceptor materials

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